Lithium salicylate

Overview

Description

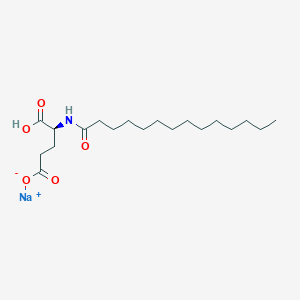

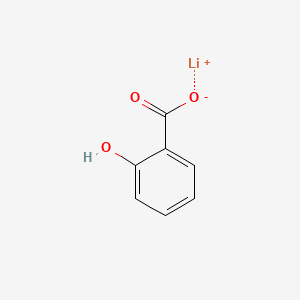

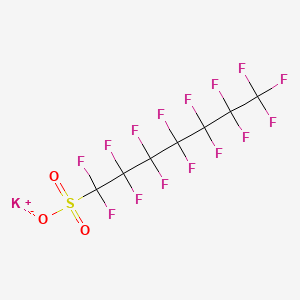

Lithium salicylate is the lithium salt of salicylate, an organic acid . It has a molecular formula of C7H5LiO3 and an average mass of 144.054 Da .

Synthesis Analysis

This compound can be synthesized by dissolving this compound and L-proline in hot deionized water . A crystal engineering strategy has been employed to synthesize ionic cocrystals (ICCs) of lithium salts with organic anions .Molecular Structure Analysis

The molecular structure of this compound consists of alternating Δ- and Λ- [(H2O)Li+]∞ helices running parallel along the b-axis. These helices are double-bridged at the tetracoordinate lithium cations by the carboxylate groups of the salicylate anions .Chemical Reactions Analysis

This compound has been used in the leaching recovery of cobalt and lithium from spent lithium-ion batteries by citric acid and salicylic acid . It has also been used in the synthesis of lithium silicates for CO2 adsorption .Physical And Chemical Properties Analysis

This compound is a light brown crystalline substance . It has a melting point of >350 °C . It is soluble in water .Scientific Research Applications

1. Therapeutic Applications in Neuropsychiatric Diseases

Lithium salicylate has been investigated for its potential in treating various neuropsychiatric conditions. A study by (Plotnikov et al., 2016) explored the antioxidant activity and immunotropic effects of this compound, suggesting its possible use in mental diseases treatment.

2. Pharmacokinetics in Neurological Disorders

Research focusing on pharmacokinetics has shown that this compound exhibits different profiles compared to other lithium salts, with implications for the development of new therapeutics. (Smith et al., 2014) found that this compound produced elevated plasma and brain levels of lithium, which could be significant for treating neuropsychiatric diseases.

3. Neuroprotective Effects in Alzheimer’s Disease

The use of this compound in Alzheimer's disease has been explored due to its potential neuroprotective effects. (Habib et al., 2017) discussed how this compound could reduce β-amyloid plaques and tau phosphorylation, suggesting benefits for Alzheimer's disease treatment.

4. Impact on Molecular and Cellular Pathways

Studies have also examined how this compound impacts various molecular and cellular pathways. (McColl et al., 2008) reported that this compound influences survival and aging processes by modulating histone methylation and chromatin structure.

5. Effects on Brain and Behavioral Function

Research by (Habib et al., 2019) has shown that this compound can have a protective effect on cognitive and noncognitive impairments in Alzheimer's models, indicating its potential utility in neurodegenerative disease management.

6. Influence on Immune System Function

The immunomodulatory properties of this compound have been explored in various studies. (Shenkman et al., 1980) discussed its role as an immunologic adjuvant, stimulating various indices of immune function, which could have therapeutic applications in immune deficiency states.

Mechanism of Action

Target of Action

Lithium Salicylate, a compound formed from lithium and salicylic acid, has two primary targets: glycogen synthase kinase-3 (GSK-3) and cyclooxygenase enzymes (COX-1 and COX-2) . GSK-3 is a key player in numerous cellular processes, including the regulation of glycogen metabolism . The cyclooxygenase enzymes are involved in the conversion of arachidonic acid to prostaglandins and thromboxanes .

Mode of Action

This compound interacts with its targets in a unique way. Lithium part of the compound inhibits GSK-3, a key enzyme involved in various cellular processes . On the other hand, the salicylic acid component of the compound irreversibly inhibits COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins and thromboxanes .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting GSK-3, lithium can influence downstream pathways such as Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) . These pathways play crucial roles in neurogenesis, cytoprotection, synaptic maintenance, antioxidant response, anti-inflammatory response, and protein homeostasis . The inhibition of COX-1 and COX-2 by salicylic acid disrupts the synthesis of prostaglandins and thromboxanes, which are involved in inflammation and pain signaling .

Pharmacokinetics

This compound exhibits different pharmacokinetics compared to other lithium salts like lithium carbonate. It has been observed that this compound produces elevated plasma and brain levels of lithium beyond 48 hours post-dose without the sharp peak that contributes to the toxicity problems of current lithium therapeutics . This could potentially lead to improved bioavailability and reduced side effects.

Result of Action

The molecular and cellular effects of this compound’s action are profound. Lithium’s neuroprotective properties in Alzheimer’s disease (AD) include reducing amyloid deposition and tau phosphorylation, enhancing autophagy, neurogenesis, and synaptic plasticity, regulating cholinergic and glucose metabolism, inhibiting neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function . Salicylic acid, on the other hand, provides analgesic and anti-inflammatory activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the therapeutic window of lithium is narrow, requiring careful monitoring of plasma lithium levels and blood chemistry to mitigate adverse events . Furthermore, the formulation of the compound can affect its pharmacokinetics and consequently its therapeutic efficacy . Currently, several new lithium formulations, including this compound, are undergoing clinical trials to improve safety and efficacy .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Lithium salicylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme glycogen synthase kinase-3 beta (GSK-3β), where this compound acts as an inhibitor . This inhibition leads to a cascade of downstream effects, including the modulation of various signaling pathways. Additionally, this compound interacts with inositol monophosphatase (IMPase), leading to the depletion of inositol in the brain . These interactions highlight the compound’s potential in modulating biochemical pathways involved in mood regulation and neuroprotection.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involving GSK-3β and IMPase . By inhibiting GSK-3β, this compound can enhance the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and plasticity . Furthermore, this compound impacts gene expression by modulating transcription factors and other regulatory proteins. It also affects cellular metabolism by altering the levels of key metabolites and influencing metabolic fluxes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. At the molecular level, this compound binds to the active sites of GSK-3β and IMPase, inhibiting their activity . This inhibition leads to changes in the phosphorylation status of various substrates, thereby modulating their activity and function. Additionally, this compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins. These molecular interactions underpin the compound’s effects on cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits stability over extended periods, maintaining its biochemical activity . It can undergo degradation under certain conditions, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert neuroprotective effects, enhancing neuronal survival and function . At higher doses, it can lead to toxicity and adverse effects, including disruptions in cellular metabolism and signaling pathways . These dosage-dependent effects underscore the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as GSK-3β and IMPase, influencing their activity and modulating metabolic fluxes . These interactions can lead to changes in the levels of key metabolites, including inositol and other signaling molecules. Additionally, this compound can affect the activity of other enzymes and cofactors, further influencing metabolic pathways and cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity. These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s activity and function, influencing its interactions with other biomolecules and its overall biochemical properties. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Lithium salicylate can be achieved through the reaction of salicylic acid with lithium hydroxide.", "Starting Materials": [ "Salicylic acid", "Lithium hydroxide" ], "Reaction": [ "Dissolve salicylic acid in water to form a solution.", "Add lithium hydroxide to the solution and stir until the mixture becomes clear.", "Heat the mixture to 80-90°C for 1-2 hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with water and dry it in a vacuum oven.", "The resulting product is Lithium salicylate." ] } | |

| 552-38-5 | |

Molecular Formula |

C7H6LiO3 |

Molecular Weight |

145.1 g/mol |

IUPAC Name |

lithium;2-hydroxybenzoate |

InChI |

InChI=1S/C7H6O3.Li/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10); |

InChI Key |

BEVDQFZIRVKSGM-UHFFFAOYSA-N |

SMILES |

[Li+].C1=CC=C(C(=C1)C(=O)[O-])O |

Canonical SMILES |

[Li].C1=CC=C(C(=C1)C(=O)O)O |

| 38970-76-2 552-38-5 |

|

physical_description |

OtherSolid |

Pictograms |

Corrosive; Irritant |

Related CAS |

38970-76-2 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

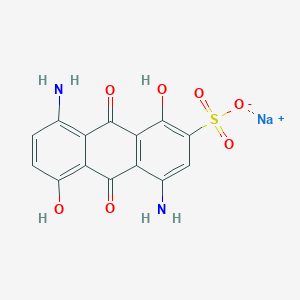

![Benzenesulfonic acid, 2-[(4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthracenyl)amino]-5-methyl-, monosodium salt](/img/structure/B1592756.png)